1-Bromo-4-(methoxymethyl)benzene

Molecular Electronics Oligo(phenylenevinylene) Cross-Coupling

1-Bromo-4-(methoxymethyl)benzene (4-bromobenzyl methyl ether, CAS 1515-88-4) is a para-substituted aryl bromide featuring a bromine atom on the aromatic ring and a methoxymethyl (MOM) ether side chain. This bifunctional scaffold enables orthogonal reactivity: the aryl bromide participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group serves as an acid-labile protecting group for the corresponding benzylic alcohol, which can be unmasked under mild acidic conditions.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 1515-88-4
Cat. No. B072038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(methoxymethyl)benzene
CAS1515-88-4
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)Br
InChIInChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
InChIKeyJIMMXGXOJQXOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(methoxymethyl)benzene (CAS 1515-88-4): A Bifunctional Aryl Bromide Building Block for Orthogonal Synthesis and Molecular Electronics


1-Bromo-4-(methoxymethyl)benzene (4-bromobenzyl methyl ether, CAS 1515-88-4) is a para-substituted aryl bromide featuring a bromine atom on the aromatic ring and a methoxymethyl (MOM) ether side chain [1]. This bifunctional scaffold enables orthogonal reactivity: the aryl bromide participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the MOM group serves as an acid-labile protecting group for the corresponding benzylic alcohol, which can be unmasked under mild acidic conditions [2]. The compound is a valuable building block in organic synthesis, with established applications in constructing oligo(phenylenevinylene) (OPV) and oligo(phenyleneethynylene) (OPE) molecular wires for molecular electronics [3].

Why 1-Bromo-4-(methoxymethyl)benzene Cannot Be Simply Replaced by Other Para-Substituted Benzyl or Aryl Halides in Multi-Step Synthesis


Substituting 1-bromo-4-(methoxymethyl)benzene with other para-substituted aryl or benzyl halides—such as p-methoxybenzyl bromide (PMB-Br), 4-bromobenzyl bromide, or 1-bromo-4-methylbenzene—introduces critical functional incompatibilities. The methoxymethyl (MOM) ether is specifically designed for orthogonal protection: it is stable to the basic and nucleophilic conditions required for cross-coupling at the aryl bromide site, yet cleaved cleanly under mild acidic conditions that leave the newly formed C–C bonds intact [1]. In contrast, p-methoxybenzyl bromide lacks a free aryl bromide handle for cross-coupling; 4-bromobenzyl bromide offers a benzylic rather than aryl bromide, altering the site and mechanism of cross-coupling; and 1-bromo-4-methylbenzene provides no latent hydroxyl functionality for subsequent derivatization. The precise combination of aryl bromide reactivity and MOM-protected benzylic alcohol is essential for achieving the sequential, orthogonal transformations required in complex molecule synthesis [2].

Quantitative Differentiation of 1-Bromo-4-(methoxymethyl)benzene from Analogs: A Procurement-Oriented Evidence Guide


Precursor for Oligo(phenylenevinylene) Molecular Wires: Validated Synthetic Efficiency

1-Bromo-4-(methoxymethyl)benzene is explicitly validated as an efficient precursor for thiol end-capped oligo(phenylenevinylene) (OPV) molecular wires, alongside 4-bromophenyl tert-butyl sulfide. The study demonstrates that this specific aryl bromide undergoes efficient synthetic transformations to yield OPV wires, confirming its suitability for constructing π-conjugated systems in molecular electronics [1].

Molecular Electronics Oligo(phenylenevinylene) Cross-Coupling

Physical Property Differentiation: Density, Boiling Point, and Refractive Index Compared to p-Methoxybenzyl Bromide

1-Bromo-4-(methoxymethyl)benzene exhibits distinct physical properties compared to its closest structural analog, p-methoxybenzyl bromide (PMB-Br). The target compound has a higher density (1.406 g/mL at 25°C) and a higher boiling point (110-112°C at 8 mmHg) than PMB-Br (density 1.379 g/mL, boiling point 91°C at 1 mmHg) . Its refractive index (n20/D 1.5470) also differs from PMB-Br (n20/D 1.5610) . These differences are critical for identity confirmation, purity assessment, and purification strategy selection.

Physical Chemistry Purification Quality Control

Chemoselective Protection: MOM Ether Stability Under Cross-Coupling Conditions Enables Orthogonal Synthesis

The methoxymethyl (MOM) ether in 1-bromo-4-(methoxymethyl)benzene provides orthogonal protection for the benzylic alcohol, a feature absent in simple aryl halides like 1-bromo-4-methylbenzene. The MOM group is stable to the basic and nucleophilic conditions required for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) at the aryl bromide site, yet can be removed under mild acidic conditions (e.g., catalytic TsOH, HCl/MeOH) to reveal the free benzylic alcohol for further functionalization [1]. This orthogonal stability profile is well-established for MOM ethers in complex molecule synthesis [2].

Protecting Group Chemistry Orthogonal Synthesis Cross-Coupling

SN2 Reactivity: Para-Methoxymethyl Substituent Modulates Nucleophilic Substitution Rates Compared to Benzyl Bromide

The methoxymethyl group in 1-bromo-4-(methoxymethyl)benzene is an electron-donating substituent via resonance. Kinetic studies on structurally analogous p-methoxybenzyl bromide demonstrate that electron-donating para-substituents increase the SN2 transition state looseness and alter second-order rate constants compared to unsubstituted benzyl bromide [1]. For p-methoxybenzyl bromide, the second-order rate constant with SCN⁻ as nucleophile is lower than that of benzyl bromide, a trend consistent with increasing electron donation [1].

Physical Organic Chemistry Nucleophilic Substitution Reactivity Tuning

Optimal Application Scenarios for 1-Bromo-4-(methoxymethyl)benzene Based on Quantitative Evidence


Synthesis of Thiol End-Capped Oligo(phenylenevinylene) (OPV) Molecular Wires

1-Bromo-4-(methoxymethyl)benzene is a validated precursor for the construction of thiol end-capped OPV molecular wires, as demonstrated by Stuhr-Hansen et al. (Tetrahedron, 2005). The compound undergoes efficient iterative Pd-catalyzed cross-coupling and Horner–Wadsworth–Emmons olefination to form π-conjugated backbones. The methoxymethyl group can subsequently be deprotected to install a thiol anchoring group for attachment to gold electrodes, enabling single-molecule conductance studies and molecular electronic device fabrication [1].

Orthogonal Protection Strategy in Multi-Step Pharmaceutical Intermediate Synthesis

The aryl bromide and MOM ether functionalities of 1-bromo-4-(methoxymethyl)benzene operate orthogonally, making it an ideal building block for constructing complex pharmaceutical intermediates. The aryl bromide can be elaborated via Suzuki-Miyaura coupling to introduce a biaryl motif, while the MOM group remains intact under basic cross-coupling conditions. Subsequent mild acidic cleavage of the MOM ether (e.g., HCl/MeOH) reveals the benzylic alcohol, which can be further derivatized (e.g., oxidation to aldehyde, conversion to leaving group) without affecting the newly formed biaryl bond [2]. This sequence reduces protecting group manipulations and increases overall synthetic efficiency.

Building Block for Functionalized π-Conjugated Polymers and Organic Electronic Materials

1-Bromo-4-(methoxymethyl)benzene serves as a versatile monomer for the synthesis of functionalized poly(phenylenevinylene) (PPV) and poly(phenyleneethynylene) (PPE) polymers. The MOM-protected alcohol provides a handle for post-polymerization modification, allowing the introduction of solubilizing side chains or reactive end-groups after the polymerization is complete. This strategy is particularly valuable for tuning the solubility and processability of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1].

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